molecular formula C16H17NO5S2 B2633135 4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 380889-62-3

4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B2633135
CAS No.: 380889-62-3
M. Wt: 367.43
InChI Key: PTTVGWGQFZWUSK-FMIVXFBMSA-N
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Description

4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a carbonyl group. The presence of a dimethoxyphenyl group and a butanoic acid moiety further enhances its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The initial step often involves the condensation of a suitable aldehyde (such as 2,3-dimethoxybenzaldehyde) with a thiosemicarbazide to form a thiazolidinone intermediate.

    Introduction of the Butanoic Acid Moiety: This step involves the reaction of the thiazolidinone intermediate with a butanoic acid derivative under acidic or basic conditions to introduce the butanoic acid group.

    Final Condensation: The final step includes the condensation of the intermediate with another aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the specific reaction.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, research focuses on its potential therapeutic applications. The thiazolidinone core is known for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Studies aim to explore these properties and develop new therapeutic agents.

Industry

Industrially, the compound’s synthesis and modifications are of interest for the production of fine chemicals, pharmaceuticals, and agrochemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dimethoxyphenyl group may enhance binding affinity and specificity, while the butanoic acid moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents and overall structure.

    Thiazolidinones: Similar in structure but may lack the specific substituents present in the target compound.

    Phenylbutanoic Acids: Compounds with a phenyl group and butanoic acid moiety but lacking the thiazolidinone ring.

Uniqueness

The uniqueness of 4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid lies in its combination of a thiazolidinone ring, a dimethoxyphenyl group, and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-21-11-6-3-5-10(14(11)22-2)9-12-15(20)17(16(23)24-12)8-4-7-13(18)19/h3,5-6,9H,4,7-8H2,1-2H3,(H,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTVGWGQFZWUSK-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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